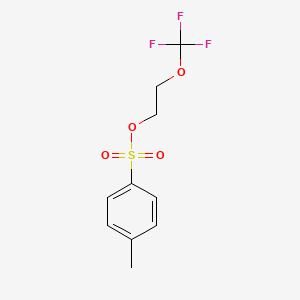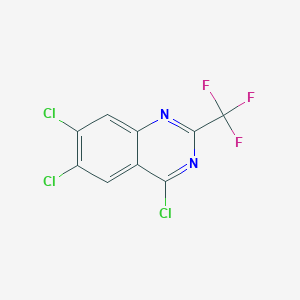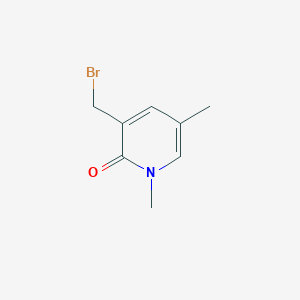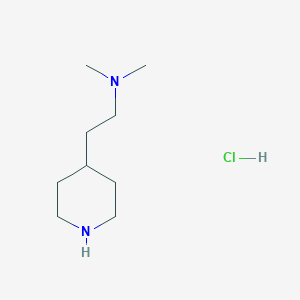![molecular formula C13H14N2O4 B13672529 7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)
7-Nitrospiro[isochromane-3,4'-piperidin]-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one is a complex organic compound characterized by its unique spiro structure, which includes a nitro group attached to the isochroman ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one typically involves multi-step organic reactions. One common method includes the nitration of isochroman derivatives followed by cyclization with piperidin-1-one under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters, reducing the production time, and ensuring the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted isochroman derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including photochromic and electrochromic materials.
Mécanisme D'action
The mechanism of action of 7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing various biochemical pathways. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to significant biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Nitrospiro[2.3]hexane
- 7-Nitrodispiro[3.0.3.1]nonane
- 1,1-Dinitrocyclopropane
Uniqueness
7-Nitrospiro[isochroman-3,4 inverted exclamation mark -piperidin]-1-one is unique due to its specific spiro structure and the presence of the nitro group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
7-nitrospiro[4H-isochromene-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C13H14N2O4/c16-12-11-7-10(15(17)18)2-1-9(11)8-13(19-12)3-5-14-6-4-13/h1-2,7,14H,3-6,8H2 |
Clé InChI |
ICCUHXIEARLLSG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)






![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)


